1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene

Description

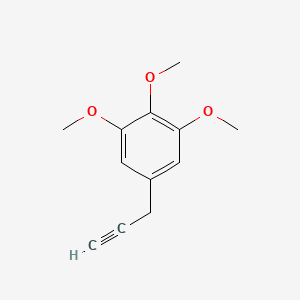

1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene is a substituted aromatic compound featuring a benzene ring with three methoxy groups (-OCH₃) at positions 1, 2, and 3, and a propargyl (prop-2-ynyl) group at position 4. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The compound is structurally characterized by the presence of a terminal alkyne group, which confers unique reactivity in synthetic chemistry, such as participation in click chemistry or cycloaddition reactions.

Its synthetic analogs are also explored in enantioselective catalysis and medicinal chemistry .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-ynylbenzene |

InChI |

InChI=1S/C12H14O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h1,7-8H,6H2,2-4H3 |

InChI Key |

KYVDMJSJIYTYOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene differ primarily in substituent groups (alkenyl vs. alkynyl), methoxy group positions, and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Effects on Bioactivity: The propargyl group in this compound enhances electrophilicity, making it more reactive in synthetic pathways compared to the allyl group in Elemicin. However, Elemicin is more abundant in natural sources (e.g., 8.25% in Clausena anisum-olens vs. 6.39% for the propargyl variant ). Elemicin (2-propenyl derivative) exhibits stronger hypnotic and antiseptic effects , while the propargyl analog shows promise in anticancer applications due to its interaction with cellular targets like β-asarone pathways .

Synthetic Accessibility :

- The allyl-substituted Elemicin is more readily synthesized via acid-catalyzed processes (68% yield for propenyl analogs ), whereas propargyl derivatives require specialized catalysts (e.g., CuH for cyclobutyl variants, 47% yield ).

Stereochemical Influence :

- The (E)-isomer of 1-propenyl derivatives (e.g., Isoelemicin, CAS 5273-85-8 ) shows distinct volatility and antimicrobial activity compared to (Z)-isomers, highlighting the importance of stereochemistry in biological interactions.

Methoxy Position Variations :

- Shifting methoxy groups from 1,2,3- to 1,2,4-positions (as in HMDB0029872 ) reduces antioxidant capacity but may enhance solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3-Trimethoxy-5-(prop-2-ynyl)benzene?

- Methodology : Synthesis typically begins with a trimethoxybenzene precursor. Key steps include iodination at the para position, metallation (e.g., using Grignard reagents), and introduction of the propargyl group via allylation or Sonogashira coupling. For example, highlights iodination and allylation steps for analogous compounds, emphasizing yields dependent on reaction temperature (60–80°C) and catalyst selection (e.g., Pd/C for cross-coupling) .

Q. How is this compound structurally characterized in natural extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification. In Acorus calamus extracts, the compound was detected at retention time ~21.3 min with a molecular ion peak at m/z 208 [M+] ( ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve methoxy (δ 3.7–3.9 ppm) and propargyl (δ 2.1–2.3 ppm) protons .

Q. What are the primary biological activities reported for this compound?

- Findings : Studies on plant extracts (e.g., Acorus calamus) suggest antifungal activity against Candida albicans (MIC ~50 µg/mL) and antibacterial effects ( ). Hypnotic and antiseptic properties are also noted in Dalbergia bariensis wood extracts ( ). Bioactivity assays should include positive controls (e.g., fluconazole) and dose-response curves .

Q. How does its natural occurrence vary across plant species?

- Data : GC-MS analyses reveal significant variability in concentration. For example, Acorus calamus rhizomes contain ~1.2% dry weight, while Andrographis paniculata leaves show trace amounts ( ). Extraction efficiency depends on solvent polarity (e.g., petroleum ether vs. methanol) .

Advanced Research Questions

Q. What mechanistic insights explain its antifungal activity?

- Hypothesis : The propargyl group may inhibit fungal cytochrome P450 enzymes or disrupt membrane integrity. suggests related compounds act via enzyme inhibition (e.g., CYP51). Proposed experiments:

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified fungal enzymes.

- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall damage .

Q. How can computational modeling predict its reactivity in oxidation reactions?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict oxidation sites. notes that photooxidation of similar trimethoxybenzenes generates carbonyl and hydroxyl derivatives. Compare theoretical vs. experimental IR/Raman spectra to validate reactive intermediates .

Q. What strategies resolve contradictions in spectral data interpretation?

- Case Study : Distinguishing E/Z isomers (e.g., isoelemicin vs. asarone) requires 2D NMR (NOESY) or X-ray crystallography. and highlight discrepancies in CAS registry entries for stereoisomers, emphasizing the need for rigorous spectral cross-validation .

Q. How does its electronic structure influence catalytic applications?

- Experimental Design : Cyclic voltammetry (CV) reveals redox potentials linked to methoxy and propargyl substituents. For example, the compound’s HOMO-LUMO gap (~4.1 eV, calculated) suggests utility in charge-transfer complexes. Pair CV with UV-vis spectroscopy to correlate electronic transitions with catalytic activity .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.